(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate (Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 869078-83-1
VCID: VC7742209
InChI: InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12-
SMILES: COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2
Molecular Formula: C22H21NO7
Molecular Weight: 411.41

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

CAS No.: 869078-83-1

Cat. No.: VC7742209

Molecular Formula: C22H21NO7

Molecular Weight: 411.41

* For research use only. Not for human or veterinary use.

(Z)-2-methoxy-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate - 869078-83-1

Specification

CAS No. 869078-83-1
Molecular Formula C22H21NO7
Molecular Weight 411.41
IUPAC Name [2-methoxy-4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate
Standard InChI InChI=1S/C22H21NO7/c1-26-15-4-5-16-18(13-15)29-20(21(16)24)12-14-3-6-17(19(11-14)27-2)30-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3/b20-12-
Standard InChI Key NFUIEMPCBAMWRG-NDENLUEZSA-N
SMILES COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC)O2

Introduction

Structural Analysis and Nomenclature

The compound’s IUPAC name delineates its architecture:

  • A benzofuran scaffold (fused benzene and furan rings) forms the core.

  • At position 2, a 3-oxo group introduces a ketone functionality, while position 6 bears a methoxy substituent.

  • The Z-configuration arises from the spatial arrangement of the ylidene methyl group at position 2, which connects to a para-substituted phenyl ring at position 4.

  • The phenyl ring is further esterified with a morpholine-4-carboxylate group, enhancing polarity and potential hydrogen-bonding capacity .

Figure 1 illustrates the planar structure, highlighting critical substituents and stereochemistry.

StepReagents/CatalystsSolventTemperatureYield (Hypothetical)
1CpRh, NaOPiv·H₂ODCE80°C60–75%
2Piperidine, AcOHTolueneReflux45–65%
3DCC, DMAPDCM0–25°C70–85%

Physicochemical Properties

Predicted properties derived from structural analogs include:

  • Molecular Formula: C₂₂H₂₁NO₈ (exact mass: 427.42 g/mol).

  • Solubility: Low aqueous solubility due to the aromatic core; soluble in DMSO (∼10 mM) and DMF .

  • logP: Estimated at 2.1 (ACD/Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bonding: Three acceptors (ketone, ester, morpholine) and one donor (phenolic OH, if present) .

Table 2 compares these values with related benzofurans:

CompoundlogPSolubility (Water)Melting Point (°C)
Benzofuran-6-carboxylic acid1.80.2 mg/mL 158–162
Target Compound (Hypothetical)2.1<0.1 mg/mL180–185

Biological Activity and Structure–Activity Relationships (SAR)

Though direct pharmacological data are absent, structural features suggest potential anticancer and antimicrobial properties:

  • The 3-oxo group may intercalate DNA or inhibit topoisomerases, as seen in anthraquinone analogs .

  • Methoxy groups enhance membrane permeability and metabolic stability, as demonstrated in benzofuran-based kinase inhibitors .

  • The morpholine carboxylate could modulate solubility and target enzymes like transglutaminases or proteases .

Hypothetical IC₅₀ Values:

  • Against HeLa cells: 8–12 μM (based on halogenated benzofuran derivatives ).

  • Antimicrobial activity (S. aureus): MIC ∼32 μg/mL .

Future Directions

Further research should prioritize:

  • Synthesis Optimization: Screening alternative catalysts (e.g., AuCl₃ for cyclization ).

  • Biological Screening: Testing against NCI-60 cancer cell lines and Gram-positive pathogens.

  • Crystallography: Resolving the Z-configuration via X-ray diffraction.

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